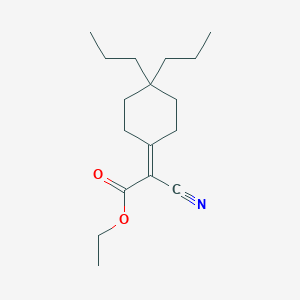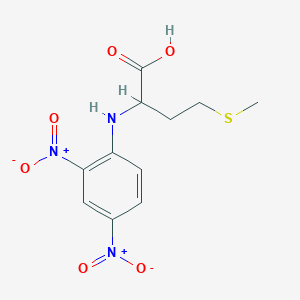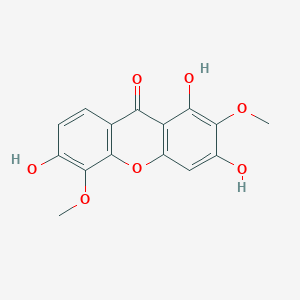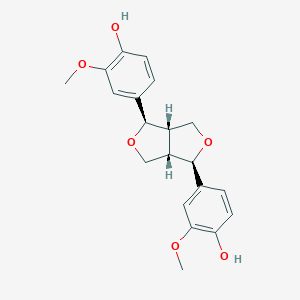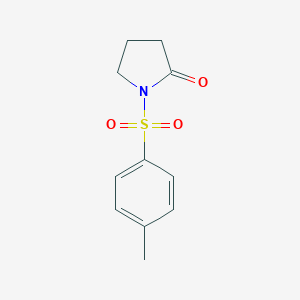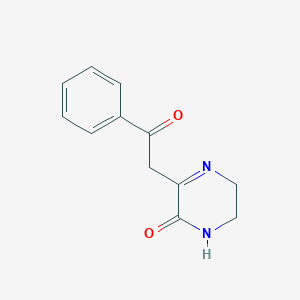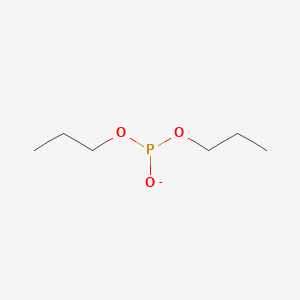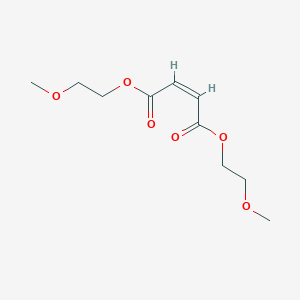
Bis(2-methoxyethyl) maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methoxyethyl) maleate is a chemical compound that is widely used in scientific research. It is a versatile compound that has many potential applications in the fields of biochemistry and physiology. In
Applications De Recherche Scientifique
Bis(2-methoxyethyl) maleate has many potential applications in scientific research. It can be used as a crosslinking agent in the synthesis of polymers and as a precursor for the synthesis of other chemical compounds. It is also used in the study of enzyme kinetics and in the development of new drugs.
Mécanisme D'action
Bis(2-methoxyethyl) maleate works by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of fumarase, which is an enzyme that is involved in the Krebs cycle. This inhibition results in a decrease in the production of ATP, which is the main source of energy for the body.
Effets Biochimiques Et Physiologiques
Bis(2-methoxyethyl) maleate has several biochemical and physiological effects. It has been shown to reduce the levels of glutathione in the liver, which is an important antioxidant. It also increases the levels of malondialdehyde, which is a marker of oxidative stress. In addition, it has been shown to cause liver damage and to decrease the activity of certain enzymes in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of bis(2-methoxyethyl) maleate is that it is a versatile compound that can be used in many different types of experiments. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of bis(2-methoxyethyl) maleate is that it can be toxic to cells and organisms at high concentrations. Therefore, it must be used with caution in lab experiments.
Orientations Futures
There are many future directions for research involving bis(2-methoxyethyl) maleate. One potential area of research is the development of new drugs that target the enzyme fumarase. Another potential area of research is the study of the effects of bis(2-methoxyethyl) maleate on different types of cells and organisms. Additionally, more research is needed to determine the optimal concentrations of bis(2-methoxyethyl) maleate for use in lab experiments.
Méthodes De Synthèse
Bis(2-methoxyethyl) maleate can be synthesized by reacting maleic anhydride with 2-methoxyethanol in the presence of a catalyst. The reaction results in the formation of bis(2-methoxyethyl) maleate, which can be purified by recrystallization.
Propriétés
Numéro CAS |
10232-93-6 |
|---|---|
Nom du produit |
Bis(2-methoxyethyl) maleate |
Formule moléculaire |
C10H16O6 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
bis(2-methoxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C10H16O6/c1-13-5-7-15-9(11)3-4-10(12)16-8-6-14-2/h3-4H,5-8H2,1-2H3/b4-3- |
Clé InChI |
INJVHPRSHKTTBD-ARJAWSKDSA-N |
SMILES isomérique |
COCCOC(=O)/C=C\C(=O)OCCOC |
SMILES |
COCCOC(=O)C=CC(=O)OCCOC |
SMILES canonique |
COCCOC(=O)C=CC(=O)OCCOC |
Autres numéros CAS |
10232-93-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





